6-Hydroxy-5-benzofurancarboxaldehyde 6-Hydroxy-5-benzofurancarboxaldehyde
Brand Name: Vulcanchem
CAS No.: 20073-22-7
VCID: VC17278425
InChI: InChI=1S/C9H6O3/c10-5-7-3-6-1-2-12-9(6)4-8(7)11/h1-5,11H
SMILES:
Molecular Formula: C9H6O3
Molecular Weight: 162.14 g/mol

6-Hydroxy-5-benzofurancarboxaldehyde

CAS No.: 20073-22-7

Cat. No.: VC17278425

Molecular Formula: C9H6O3

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-5-benzofurancarboxaldehyde - 20073-22-7

Specification

CAS No. 20073-22-7
Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
IUPAC Name 6-hydroxy-1-benzofuran-5-carbaldehyde
Standard InChI InChI=1S/C9H6O3/c10-5-7-3-6-1-2-12-9(6)4-8(7)11/h1-5,11H
Standard InChI Key GFDYEDIKYWNXGA-UHFFFAOYSA-N
Canonical SMILES C1=COC2=CC(=C(C=C21)C=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s benzofuran skeleton consists of a benzene ring fused to a furan oxygen heterocycle. The hydroxyl group at position 6 and the aldehyde at position 5 introduce polarity and reactivity, enabling participation in hydrogen bonding, nucleophilic additions, and condensation reactions. X-ray crystallography and NMR studies confirm the planar geometry of the benzofuran system, with substituents adopting positions that minimize steric hindrance .

Physicochemical Characteristics

While experimental data on physical properties like melting point and solubility remain limited, computational models predict a melting range of 180–190°C and moderate solubility in polar solvents such as ethanol and dimethyl sulfoxide (DMSO). The aldehyde group’s electrophilic nature makes the compound susceptible to oxidation, necessitating storage under inert conditions.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₆O₃
Molecular Weight162.14 g/mol
CAS Number20073-22-7
Functional GroupsHydroxyl (-OH), Aldehyde (-CHO)
Predicted SolubilityEthanol, DMSO, Acetic Acid

Synthesis and Manufacturing

Conventional Synthetic Routes

The most documented synthesis begins with 2-hydroxy-4-methoxybenzaldehyde, which undergoes cyclization with chloroacetic acid to form 6-methoxybenzofuran. Demethylation using sodium 1-dodecanethiolate yields the target compound. Alternative approaches include one-pot conversions from dihydroxyacetophenones, leveraging acid-catalyzed cyclodehydration .

Table 2: Comparative Synthesis Methods

MethodStarting MaterialYield (%)Key Reagents
Cyclization-Demethylation2-Hydroxy-4-methoxybenzaldehyde45–50Chloroacetic acid, Na 1-dodecanethiolate
One-Pot ConversionDihydroxyacetophenone60–65H₂SO₄, Ac₂O

Innovations in Catalysis

Recent advancements employ palladium-catalyzed cross-coupling reactions to introduce substituents regioselectively . For instance, the Gattermann reaction (zinc cyanide/HCl) facilitates formylation at position 5, as demonstrated in the synthesis of methoxsalen derivatives . Such methods reduce side products and enhance scalability for industrial applications .

Biological Activities and Mechanisms

Enzyme Inhibition

The aldehyde group forms Schiff bases with lysine residues in enzyme active sites, inhibiting targets like tyrosine kinases and cytochrome P450 . In vitro studies show IC₅₀ values of 12–18 μM against breast cancer cell lines, correlating with apoptosis induction via caspase-3 activation.

Applications in Drug Development

Prodrug Design

The hydroxyl and aldehyde groups serve as handles for prodrug derivatization. Acetylation of the hydroxyl group improves bioavailability, while imine linkages enable controlled release in physiological conditions.

Natural Product Analogues

6-Hydroxy-5-benzofurancarboxaldehyde is a key intermediate in synthesizing psoralen derivatives, such as methoxsalen (used in psoriasis treatment) . Its structure mirrors bioactive natural products like auraptene, enabling structure-activity relationship (SAR) studies .

Table 3: Clinically Relevant Derivatives

DerivativeTherapeutic UseMechanism of Action
MethoxsalenPsoriasis, VitiligoDNA intercalation, UV activation
6-Acetoxy AnalogAntimicrobialMembrane disruption

Industrial and Material Science Applications

Polymer Precursors

The compound’s rigidity and conjugation make it a candidate for high-performance polymers. Copolymerization with diamines yields polybenzofurans with thermal stability up to 300°C.

Optoelectronic Materials

Thin films of 6-hydroxy-5-benzofurancarboxaldehyde exhibit fluorescence quantum yields of 0.45–0.55, suggesting utility in organic LEDs (OLEDs) .

Future Research Directions

Targeted Drug Delivery

Functionalization with nanoparticle carriers (e.g., liposomes) could enhance tumor-specific uptake. Preliminary in vivo models show a 40% reduction in xenograft growth with nanoformulated derivatives .

Green Chemistry Approaches

Exploring biocatalytic routes using fungal peroxidases may reduce reliance on toxic demethylation agents .

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